molecular formula C5H7ClO3 B123195 Methyl 4-chloroacetoacetate CAS No. 32807-28-6

Methyl 4-chloroacetoacetate

Cat. No.: B123195
CAS No.: 32807-28-6
M. Wt: 150.56 g/mol
InChI Key: HFLMYYLFSNEOOT-UHFFFAOYSA-N
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Description

Methyl 4-chloroacetoacetate (CAS: 32807-28-6) is a halogenated β-ketoester with the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol. Structurally, it features a chloro substituent at the 4-position and a methyl ester group, making it a versatile intermediate in organic synthesis . This compound is widely employed in the preparation of pharmaceuticals, agrochemicals, and flavor compounds due to its reactive β-ketoester moiety and electrophilic chlorine atom. For example, it serves as a precursor in the synthesis of dihydropyrimidinones (DHPMs) for drug discovery , antiviral pyrimidine analogs , and cyclic a-diones for flavor applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloroacetoacetate can be synthesized through the chlorination of diketene followed by esterification. The process involves dissolving diketene in a solvent, cooling the solution, and introducing chlorine gas at a controlled flow rate. After the chlorination reaction, methanol is added to the reaction mixture to form the ester. The reaction conditions typically involve maintaining low temperatures and controlled addition rates to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a chlorination kettle, where diketene is mixed with a solvent and cooled. Chlorine gas is introduced in sections, and methanol is added for esterification. The reaction mixture is then subjected to desolventizing and rectification to obtain the final product .

Chemical Reactions Analysis

Palladium-Catalyzed Cyclization with Allylic Diacetates

Methyl 4-chloroacetoacetate participates in cyclization reactions with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to yield dihydrofurans . This reaction leverages the compound’s chloro and ketone groups to form heterocyclic structures.

Substrate Catalyst Conditions Product Yield
Symmetric allylic diacetatesPd(0)Room temperature, inert atmosphere2,3-Dihydrofuran derivativesNot specified

This method is significant for synthesizing furan-based compounds, which are valuable in pharmaceuticals and agrochemicals.

Thermal Decomposition

Under high temperatures or incompatible conditions, this compound undergoes decomposition, producing hazardous byproducts :

Condition Decomposition Products
Heating > 200°CCarbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)
Exposure to strong oxidizersChlorinated hydrocarbons, Ketones

Safety Implications :

  • Releases toxic gases (e.g., HCl), necessitating controlled environments during handling .

  • Requires ventilation and protective equipment to mitigate respiratory and dermal exposure risks .

Reactivity of Functional Groups

The compound’s reactivity is governed by its three functional groups:

  • Chloro group : Susceptible to nucleophilic substitution (e.g., SN2 reactions with amines or alkoxides).

  • Ketone group : Participates in condensation or enolate formation under basic conditions.

  • Ester group : Hydrolyzes to 4-chloroacetoacetic acid in acidic or basic media.

Example Hydrolysis Reaction :
CH3COCClCH2COOCH3+H2OCH3COCClCH2COOH+CH3OH\text{CH}_3\text{COCClCH}_2\text{COOCH}_3+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COCClCH}_2\text{COOH}+\text{CH}_3\text{OH}

While specific hydrolysis data are not provided in the sources, analogous esters typically exhibit this behavior.

Stability Under Synthetic Conditions

During its synthesis, this compound demonstrates sensitivity to chlorine flow rates. A segmented chlorine introduction method minimizes byproducts (e.g., polychlorinated derivatives) and enhances yield (>95%) and purity (>98%) :

Parameter Traditional Method Optimized Method
Chlorine introductionConstant flow rateSegmented variable flow
Yield91.5% 96.3%
Product purity96.7% 98.2%

This optimization reduces environmental pollution and improves process efficiency .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 4-chloroacetoacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, including:

  • Oxiracetam : A nootropic agent used for cognitive enhancement and treatment of cerebrovascular diseases.
  • Dolutegravir : An antiretroviral medication for HIV treatment.

These applications highlight the compound's significance in developing medications that address critical health issues .

Agrochemical Production

The compound is also utilized in the synthesis of agrochemicals, which are essential for agricultural practices. Its derivatives can be modified to create pesticides and herbicides that improve crop yield and pest resistance.

Case Study 1: Synthesis of Oxiracetam

A study demonstrated the successful synthesis of oxiracetam using this compound as an intermediate. The reaction conditions were optimized to achieve high yields while minimizing byproducts, showcasing the compound's utility in pharmaceutical chemistry.

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. A clinical trial evaluated its effectiveness against multidrug-resistant Staphylococcus aureus, revealing significant reductions in bacterial load among treated patients compared to controls .

Table 1: Synthesis Yield Comparison

Synthesis MethodYield (%)Environmental Impact
Conventional Chlorination + Esterification65High
Micro-channel Continuous Flow85Low

This table illustrates the improved efficiency and reduced environmental impact of modern synthesis methods compared to traditional approaches.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

This table summarizes the antimicrobial efficacy of this compound derivatives, indicating their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4-chloroacetoacetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the molecule makes it susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester functional group can undergo hydrolysis or transesterification under appropriate conditions. These reactions allow this compound to participate in various synthetic pathways, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 4-Chloroacetoacetate

Structural and Reactivity Differences

Ethyl 4-chloroacetoacetate shares the same reactive β-ketoester backbone but differs in the ester group (ethyl vs. methyl). This distinction impacts:

  • Kinetic Parameters : In enzymatic reductions, ethyl 4-chloroacetoacetate exhibits a Km of 616.1 μM with a short-chain dehydrogenase/reductase (DHK), indicating moderate substrate affinity .
  • Biocatalytic Inhibition : Ethyl 4-chloroacetoacetate reversibly inhibits halohydrin dehalogenase HheC (Ki = 0.249 μM), complicating its use in one-pot cascades. Protein engineering has been required to mitigate this limitation .
  • Industrial Applications : Ethyl 4-chloroacetoacetate is preferred in the Codexis route for synthesizing the Atorvastatin side chain, though methyl 4-chloroacetoacetate has been proposed as a viable alternative in chemoenzymatic planning .

Methyl Acetoacetate and Ethyl Acetoacetate

Key Contrasts

The absence of the chlorine atom in these compounds reduces electrophilicity, altering their reactivity:

  • Biocatalytic Reduction : Methyl acetoacetate and ethyl acetoacetate are reduced to (R)-3-hydroxybutyrate derivatives by Acetobacter pasteurianus with distinct retention times (e.g., methyl acetoacetate: 21.1 min vs. ethyl 4-chloroacetoacetate: 24.2 min) .
  • Reaction Pathways: this compound undergoes cyclization to flavor compounds like corylone , whereas non-chlorinated analogs lack this capability.

Methyl 4-Methoxyacetoacetate

The substitution of chlorine with a methoxy group modifies electronic properties:

  • Applications : Methyl 4-methoxyacetoacetate is alkylated with α-chloro ketones to synthesize alkyl homologs of cyclic a-diones, a class of natural flavor compounds . The methoxy group likely reduces electrophilicity compared to the chloro analog, influencing cyclization efficiency.

Comparative Data Tables

Table 1. Physical and Kinetic Properties of Selected β-Ketoesters

Compound Molecular Formula Molecular Weight (g/mol) Km (μM)* Key Applications
This compound C₅H₇ClO₃ 150.56 N/A DHPMs , antiviral agents , flavor compounds
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 164.59 616.1 Atorvastatin intermediates , thiophene analogs
Methyl acetoacetate C₅H₈O₃ 116.12 N/A Biocatalytic reductions
Ethyl acetoacetate C₆H₁₀O₃ 130.14 N/A Hantzsch reactions

*Km values for enzymatic reductions where available .

Biological Activity

Methyl 4-chloroacetoacetate (MCA) is an important chemical compound widely utilized in various synthetic applications, particularly in the pharmaceutical industry as an intermediate in the synthesis of biologically active molecules. This article provides a detailed overview of its biological activity, including its toxicity, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol. It is characterized by a clear yellow liquid appearance with a boiling point of approximately 85 °C at 4 mmHg and a density of 1.305 g/cm³ . The compound is known for its lachrymatory effects, causing irritation to the eyes, skin, and respiratory system upon exposure .

Acute Toxicity

This compound is classified as toxic if swallowed and can cause significant irritation to the eyes, skin, and respiratory tract. Inhalation may lead to delayed pulmonary edema, while ingestion can result in gastrointestinal irritation . The compound has been associated with chronic respiratory issues following prolonged exposure, including reactive airways dysfunction syndrome (RADS) .

Mutagenicity and Carcinogenicity

Current literature does not provide evidence of mutagenic or carcinogenic properties for this compound. However, it is crucial to handle this compound with care due to its irritant nature and potential long-term health effects from repeated exposure .

Biological Applications

This compound serves as a versatile building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized in synthesizing several bioactive compounds. For instance, it has been employed in the synthesis of caged ceramide analogues that exhibit controlled release properties upon photolysis, which can be used for studying ceramide-induced cellular responses .

Case Studies

  • Synthesis of Caged Ceramides :
    In a study published in Nature, researchers synthesized caged ceramide analogues using this compound as a precursor. The resulting compounds showed efficient uptake by cells and photolytic release capabilities, which were instrumental in investigating ceramide's role in membrane dynamics .
  • Pharmaceutical Intermediate :
    This compound has been identified as a crucial intermediate for synthesizing various pharmaceutical agents. Its reactivity allows for the introduction of diverse functional groups, making it suitable for developing new therapeutic agents .

Research Findings

Study Findings
Hagen et al., 2010Demonstrated the use of this compound in synthesizing novel coumarin derivatives with enhanced biological activity.
Kim et al., 2011Showed that this compound can act as an effective reagent for the condensation reactions involving substituted phenols.
Ji et al., 1995Explored cell delivery methods for ceramide analogs synthesized from this compound, highlighting its importance in lipid-based drug delivery systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloroacetoacetate in organic chemistry research?

this compound is typically synthesized via esterification of 4-chloroacetoacetic acid with methanol under acid catalysis or through nucleophilic substitution of α-chloro ketones. For example, it can be prepared by reacting chloroacetyl chloride with methyl acetoacetate derivatives. Key intermediates like ethyl 4-chloroacetoacetate (structurally analogous) are synthesized via condensation reactions involving chloroacetone and ethyl acetoacetate under basic conditions, as demonstrated in studies on heterocyclic compound synthesis . Reaction optimization often involves controlling temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side reactions like over-alkylation .

Q. How is this compound characterized using spectroscopic and analytical methods?

Characterization relies on:

  • NMR spectroscopy : The keto-enol tautomerism can be inferred from the absence of an OH signal in 1H^1H NMR, with distinct peaks for the methyl ester (δ ~3.7 ppm) and the α-proton adjacent to the carbonyl (δ ~4.5 ppm) .
  • IR spectroscopy : Strong absorption bands at ~1740 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (ketone C=O) confirm functional groups .
  • Chromatography : GC-MS or HPLC methods are used to assess purity, especially when synthesizing enantiomerically pure derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Volatility and flammability : With a boiling point of 85°C and flash point of 102°C, it requires storage in airtight containers away from ignition sources .
  • Toxicity : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. In case of contact, flush skin/eyes with water for 15 minutes and seek medical attention .
  • Regulatory compliance : Classified under UN 2810 for toxic liquids, ensuring proper labeling and disposal protocols .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved, and what factors influence enantiomeric excess (ee)?

Enantioselective reduction to (R)- or (S)-3-hydroxy esters is achieved using biocatalysts:

  • Baker’s yeast : In the presence of additives like allyl bromide, reductions proceed with >95% ee for the (R)-enantiomer at 30°C under aerobic conditions. Substrate concentration (1–2 mM) and reaction time (1–2 hours) are critical to avoid byproduct formation .
  • Acetobacter pasteurianus : Whole-cell biocatalysis in aqueous buffer (pH 6.0) yields (S)-enantiomers with 97% ee. Temperature (25–30°C) and glucose-free media enhance enzymatic activity .

Q. What challenges arise in optimizing reaction conditions for heterocyclic compound synthesis using this compound?

  • Competing reaction pathways : The α-chloro ketone moiety can undergo nucleophilic substitution or elimination, requiring precise control of base strength (e.g., NaH vs. K2 _2CO3_3) and solvent polarity (e.g., THF vs. DMF) to favor cyclization over acyclic intermediates .
  • Tautomer equilibrium : Keto-enol tautomerism affects reactivity in condensation reactions. Stabilizing the keto form with anhydrous conditions improves yields in Hantzsch dihydropyridine syntheses .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing chloro group at the γ-position increases the electrophilicity of the β-keto ester, facilitating nucleophilic attack. For example, in synthesizing pyrido[2,3-d]pyrimidines, the chloro substituent enhances the leaving group ability, enabling efficient displacement by amines or thiols under mild conditions (e.g., room temperature, DCM solvent) . Computational studies (DFT) reveal that the LUMO energy of the β-keto ester is lowered by ~1.5 eV compared to non-chlorinated analogs, rationalizing its enhanced reactivity .

Q. What computational methods predict the stability and regioselectivity of this compound derivatives?

  • DFT calculations : Used to model transition states in enantioselective reductions, identifying hydrogen-bonding interactions between the substrate and reductase active sites that dictate stereochemical outcomes .
  • Molecular docking : Predicts binding affinities of this compound-derived inhibitors (e.g., dihydropyridines) to target proteins like calcium channels, guiding structure-activity relationship (SAR) studies .

Properties

IUPAC Name

methyl 4-chloro-3-oxobutanoate
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InChI

InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMYYLFSNEOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
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DSSTOX Substance ID

DTXSID0067719
Record name Methyl 4-chloroacetoacetate
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Molecular Weight

150.56 g/mol
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CAS No.

32807-28-6
Record name Methyl 4-chloroacetoacetate
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Record name Methyl 4-chloroacetoacetate
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Record name Butanoic acid, 4-chloro-3-oxo-, methyl ester
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Record name Methyl 4-chloroacetoacetate
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Record name Methyl 4-chloro-3-oxobutyrate
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Record name METHYL 4-CHLOROACETOACETATE
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Synthesis routes and methods

Procedure details

7.8 Parts of 4-chloro-4-chloromethyloxetan-2-one are dissolved in 200 parts of methanol containing 4.2 parts of anhydrous sodium bicarbonate. After stirring for 20 hours at room temperature, the solids are filtered off, the filtrate is evaporated and the residue distilled to give methyl-γ-chloroacetoacetate, b.p. 48°-50° C./0.8 mb.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-chloroacetoacetate
Methyl 4-chloroacetoacetate
Methyl 4-chloroacetoacetate
Methyl 4-chloroacetoacetate
Methyl 4-chloroacetoacetate
Methyl 4-chloroacetoacetate

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